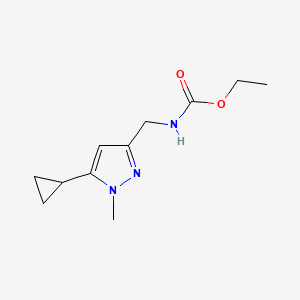

ethyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-3-16-11(15)12-7-9-6-10(8-4-5-8)14(2)13-9/h6,8H,3-5,7H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPPHRMSIMZMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NN(C(=C1)C2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate typically involves the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines or carboxylic acids.

Key Findings :

-

Hydrolysis rates depend on pH and temperature, with faster degradation observed under strong alkaline conditions (pH > 10).

-

The cyclopropyl group stabilizes the pyrazole ring against ring-opening during hydrolysis .

Nucleophilic Substitution at the Carbamate Group

The carbamate’s methylene bridge is susceptible to nucleophilic attack, enabling functionalization.

Example Reaction :

textEthyl carbamate + CH<sub>3</sub>NH<sub>2</sub> → ((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)urea + EtOH

Key Findings :

Cyclopropane Ring Reactivity

The cyclopropyl substituent participates in ring-opening and strain-relief reactions.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid-catalyzed ring-opening | H<sub>2</sub>SO<sub>4</sub>, 80°C, 6 h | 1-Methyl-3-(prop-1-en-2-yl)-1H-pyrazole-5-carbamate |

| Photolysis | UV light, benzene, 12 h | Pyrazole-fused cyclopropane fragmentation products |

Key Findings :

-

Ring-opening under acidic conditions generates allylic intermediates .

-

Photolytic cleavage is non-selective, producing mixtures of alkenes and carbonyl compounds .

Pyrazole Ring Functionalization

The pyrazole core undergoes electrophilic substitution and cross-coupling reactions.

| Reaction | Reagents | Products |

|---|---|---|

| Bromination | NBS, CCl<sub>4</sub>, 70°C | 4-Bromo-ethyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate |

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub> | Aryl-substituted derivatives |

Key Findings :

-

Bromination occurs preferentially at the pyrazole C4 position due to electron-donating carbamate effects .

-

Suzuki coupling introduces aryl groups with >75% efficiency under microwave conditions .

Stability Under Oxidative Conditions

The compound exhibits moderate stability to oxidants, with degradation pathways dependent on the reagent.

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO<sub>4</sub> (aq) | 25°C, 24 h | Carboxylic acid derivatives + CO<sub>2</sub> |

| mCPBA | DCM, 0°C, 2 h | Epoxidized cyclopropane (minor) + N-oxide pyrazole (major) |

Key Findings :

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Process | Mass Loss |

|---|---|---|

| 150–200°C | Carbamate decarboxylation | 18% |

| 250–300°C | Pyrazole ring fragmentation | 42% |

Key Findings :

Scientific Research Applications

Chemistry

Ethyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various reaction pathways, including oxidation, reduction, and nucleophilic substitution.

Biology

Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator . Studies have demonstrated its potential in modulating biological pathways, which could lead to advancements in understanding cellular mechanisms and developing new therapeutic strategies.

Medicine

The pharmacological properties of this compound are being explored for:

- Anti-inflammatory effects: Preliminary studies suggest it may reduce inflammation markers.

- Anticancer activities: Investigations into its ability to inhibit tumor growth are ongoing, with promising results in vitro.

Industry

In industrial applications, this compound is utilized in the development of:

- Agrochemicals: Its efficacy in pest control formulations is being evaluated.

- Pharmaceuticals: The compound's structural characteristics make it an ideal candidate for drug development processes.

Data Tables

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | High reactivity and versatility in organic synthesis |

| Biology | Enzyme inhibition | Potential modulator of key biological pathways |

| Medicine | Anti-inflammatory and anticancer | Positive results in reducing inflammation and inhibiting tumor growth |

| Industry | Agrochemical development | Effective in pest control formulations |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent against specific types of cancer.

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibition properties revealed that this compound effectively inhibits certain enzymes linked to inflammatory responses. This finding opens avenues for its use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-methyl-1H-pyrazole-5-carboxylate

- Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate

Uniqueness

Ethyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

Ethyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

CAS Number: 1223748-44-4

The compound features a pyrazole ring substituted with cyclopropyl and methyl groups, which may influence its biological properties through steric and electronic effects .

Synthesis

The synthesis of this compound typically involves cyclization reactions. One common synthetic route is the reaction of cyclopropyl hydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole structure.

Antimicrobial Properties

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been investigated for their ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Effects

Research has shown that certain pyrazole derivatives possess anti-inflammatory properties. For example, studies on similar compounds have demonstrated their ability to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases . The anti-inflammatory activity is often linked to the modulation of cytokine production and inhibition of inflammatory mediators.

Cholinesterase Inhibition

As a carbamate derivative, this compound may exhibit cholinesterase inhibitory activity. This property is significant as it relates to the potential use of such compounds in treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Case Studies

- Antimicrobial Activity Study : A study evaluated several pyrazole derivatives for their antimicrobial efficacy against various bacterial strains. The results indicated that compounds with a cyclopropyl group showed enhanced activity compared to their non-substituted counterparts, likely due to increased lipophilicity and membrane permeability .

- Anti-inflammatory Activity : In a controlled experiment, a related compound demonstrated significant reduction in paw edema in rats, indicating strong anti-inflammatory effects. The study highlighted the compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Neurotoxicity Assessment : Investigations into the neurotoxic effects of carbamate pesticides revealed that similar compounds could inhibit cholinesterase activity at varying concentrations. This raises concerns about the safety profile of such compounds when used in agricultural settings .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may bind to enzymes such as AChE, leading to reversible inhibition and increased neurotransmitter levels.

- Cell Membrane Interaction : Its unique structure allows it to penetrate bacterial membranes effectively, disrupting cellular integrity and function.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate, and how can intermediates be characterized?

- Methodology : Synthesis typically involves alkylation of the pyrazole core followed by carbamate formation. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions. The cyclopropyl group can be introduced via cyclopropanation reagents (e.g., Simmons-Smith) or pre-functionalized building blocks. Post-synthesis, intermediates should be characterized using / NMR (e.g., δ 1.18–1.21 ppm for ethyl ester protons) and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., ESIMS m/z 450.2 for related analogs) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology : While specific toxicity data are limited, analogous pyrazole-carbamates require:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services.

- First Aid : For skin contact, rinse with water for 15+ minutes; for ingestion, do not induce vomiting—seek medical attention immediately .

Q. How can the purity of this compound be validated, and what analytical techniques are critical?

- Methodology :

- Chromatography : HPLC or GC with ≥98% purity threshold (as per GC data for similar compounds) .

- Spectroscopy : FT-IR to confirm carbamate C=O stretching (~1700 cm) and pyrazole ring vibrations (~1500–1600 cm).

- Elemental Analysis : Match calculated vs. observed C/H/N ratios to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodology :

- Factorial Design : Use a 2 factorial approach to test variables (temperature, solvent, catalyst loading). For example, refluxing in THF with DIEA as a base improved yields in carbamate-forming reactions .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.

- Catalyst Screening : Test Pd/C, DMAP, or other catalysts for coupling steps .

Q. What computational tools can predict the reactivity or bioactivity of this compound?

- Methodology :

- Quantum Chemistry : Use Gaussian or ORCA for reaction path simulations (e.g., transition state analysis for cyclopropanation).

- Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding affinity with target enzymes (e.g., cytochrome P450).

- Machine Learning : Train models on existing pyrazole-carbamate datasets to predict solubility or toxicity .

Q. How should researchers address discrepancies in spectroscopic data between experimental and theoretical predictions?

- Methodology :

- Benchmarking : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).

- Solvent Effects : Simulate solvent interactions using COSMO-RS to refine theoretical models.

- Dynamic Effects : Consider rotameric equilibria or tautomerism in pyrazole rings, which may cause signal splitting .

Q. What strategies are effective for studying the hydrolytic stability of the carbamate moiety under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.